

# Ceralifimod: A Technical Overview of its Pharmacokinetics and Oral Bioavailability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceralifimod**

Cat. No.: **B1668400**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Ceralifimod** (ONO-4641) is a potent and selective agonist of the sphingosine-1-phosphate receptors 1 (S1P<sub>1</sub>) and 5 (S1P<sub>5</sub>). Developed for the treatment of autoimmune diseases, particularly relapsing-remitting multiple sclerosis (RRMS), its mechanism of action involves the modulation of lymphocyte trafficking. By inducing the internalization of S1P<sub>1</sub> receptors on lymphocytes, **Ceralifimod** prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes available to mediate inflammatory responses in the central nervous system. Despite promising results in Phase II clinical trials, the development of **Ceralifimod** was discontinued. This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data, experimental methodologies, and the key signaling pathway associated with **Ceralifimod**.

## Mechanism of Action: S1P Receptor Modulation

**Ceralifimod** exerts its therapeutic effect through its high affinity for the S1P<sub>1</sub> and S1P<sub>5</sub> receptors.<sup>[1][2]</sup> The binding of **Ceralifimod** to the S1P<sub>1</sub> receptor on lymphocytes triggers a signaling cascade that leads to the internalization and degradation of the receptor. This functional antagonism renders the lymphocytes unresponsive to the natural S1P gradient that governs their exit from secondary lymphoid organs.<sup>[3]</sup> The sequestration of lymphocytes within the lymph nodes results in a dose-dependent reduction of these immune cells in the peripheral blood.<sup>[2][3]</sup>

[Click to download full resolution via product page](#)

**Figure 1: Ceralifimod's Mechanism of Action.**

## Pharmacokinetics

Detailed quantitative pharmacokinetic data for **Ceralifimod** is not extensively available in the public domain due to the discontinuation of its clinical development. However, preclinical and early clinical studies provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

## Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models, including rats and cynomolgus monkeys, were conducted to characterize the profile of **Ceralifimod** and to predict its behavior in humans.

Table 1: Preclinical Pharmacokinetic Parameters of **Ceralifimod** (ONO-4641)

| Parameter                                | Rat                              | Cynomolgus Monkey  |
|------------------------------------------|----------------------------------|--------------------|
| Dose (mg/kg, oral)                       | Data not available               | Data not available |
| Tmax (h)                                 | ~12 (Nadir for lymphocyte count) | Data not available |
| Cmax (ng/mL)                             | Data not available               | Data not available |
| AUC (ng·h/mL)                            | Data not available               | Data not available |
| Half-life (t <sub>1/2</sub> ) (h)        | Data not available               | Data not available |
| Oral Bioavailability (%)                 | Data not available               | Data not available |
| Pharmacodynamic IC <sub>50</sub> (ng/mL) | Not reported                     | 1.29               |
| Pharmacodynamic I <sub>max</sub>         | Not reported                     | 0.828              |

Note: The table is populated with available qualitative and pharmacodynamic data. Specific pharmacokinetic parameter values are not publicly available.

## Clinical Pharmacokinetics

A study in healthy volunteers and the Phase II DreAMS trial in patients with RRMS provide some information on the clinical pharmacokinetics of **Ceralifimod**.

Table 2: Clinical Pharmacokinetic and Pharmacodynamic Observations for **Ceralifimod** (ONO-4641)

| Study Population             | Doses Administered                                     | Key Observations                                                                                                                 |
|------------------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|
| Healthy Volunteers           | 0.01, 0.025, 0.05, or 0.10 mg (once daily for 14 days) | Dose- and concentration-dependent effect on heart rate and lymphocyte counts. Faster lymphocyte recovery compared to fingolimod. |
| RRMS Patients (DreaMS Trial) | 0.05, 0.10, or 0.15 mg (once daily)                    | Significant reduction in Gd-enhancing brain lesions, indicating target engagement and efficacy.                                  |

Note: Specific pharmacokinetic parameters (AUC, Cmax, Tmax, half-life, oral bioavailability) from these clinical studies are not publicly available.

## Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of **Ceralifimod** are not fully disclosed. However, based on related publications and standard practices for this class of drugs, the following methodologies were likely employed.

## Preclinical Pharmacokinetic Studies



[Click to download full resolution via product page](#)

**Figure 2:** Generalized Preclinical Pharmacokinetic Workflow.

- Animal Models: Studies were conducted in rats and cynomolgus monkeys.
- Administration: **Ceralifimod** was administered orally.
- Sample Collection: Serial blood samples were likely collected at various time points post-administration to characterize the concentration-time profile.

- Bioanalysis: Plasma concentrations of **Ceralifimod** were likely determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the standard for this type of analysis.

## Clinical Pharmacokinetic Studies

- Study Design: The study in healthy volunteers was a randomized, double-blind, placebo-controlled, parallel-group design. The DreaMS trial was a double-blind, placebo-controlled Phase II study.
- Subjects: Studies included healthy volunteers and patients with relapsing-remitting multiple sclerosis.
- Dosing: Oral doses ranging from 0.01 mg to 0.15 mg were administered once daily.
- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were likely collected at pre-defined time points, including pre-dose and at multiple time points post-dose, to determine parameters such as AUC and Cmax.
- Pharmacodynamic Assessments: Lymphocyte counts were monitored as a key pharmacodynamic biomarker.

## Bioanalytical Method

While a specific validated method for **Ceralifimod** is not publicly available, a typical LC-MS/MS method for the quantification of a small molecule like **Ceralifimod** in a biological matrix (e.g., plasma) would involve the following steps:



[Click to download full resolution via product page](#)

**Figure 3:** General Bioanalytical Workflow for **Ceralifimod** Quantification.

- Sample Preparation: Protein precipitation of plasma samples followed by centrifugation.
- Chromatographic Separation: High-performance liquid chromatography (HPLC) with a suitable column to separate **Ceralifimod** from endogenous plasma components.
- Mass Spectrometric Detection: Tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

## Conclusion

**Ceralifimod** is a selective S1P<sub>1</sub> and S1P<sub>5</sub> receptor agonist that demonstrated a clear pharmacodynamic effect of reducing peripheral lymphocyte counts in both preclinical models

and human subjects. While the discontinuation of its clinical development has limited the public availability of comprehensive quantitative pharmacokinetic data, the existing information indicates a dose- and concentration-dependent effect consistent with its mechanism of action. Further detailed insights into its absorption, distribution, metabolism, excretion, and oral bioavailability would require access to the full study reports from its preclinical and clinical development programs.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Preventive and Therapeutic Efficacy of ONO-4641, a Selective Agonist for Sphingosine 1-Phosphate Receptor 1 and 5, in Preclinical Models of Type 1 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and immunomodulatory actions of ONO-4641, a novel selective agonist for sphingosine 1-phosphate receptors 1 and 5, in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine 1-Phosphate Receptor Modulator ONO-4641 Regulates Trafficking of T Lymphocytes and Hematopoietic Stem Cells and Alleviates Immune-Mediated Aplastic Anemia in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ceralifimod: A Technical Overview of its Pharmacokinetics and Oral Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668400#pharmacokinetics-and-oral-bioavailability-of-ceralifimod>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)